molecular formula C17H19NO2 B2749344 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide CAS No. 304675-97-6

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B2749344
CAS No.: 304675-97-6
M. Wt: 269.344
InChI Key: JEOKNHXXGPBOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide is a synthetic acetamide derivative featuring a phenoxy group substituted with a methyl group at the ortho position and an N-(1-phenylethyl) substituent. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities . The structure combines a flexible phenoxy-acetamide backbone with stereochemical complexity due to the chiral 1-phenylethylamine moiety, making it a subject of interest in enantioselective synthesis and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-6-7-11-16(13)20-12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOKNHXXGPBOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321270
Record name 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304675-97-6
Record name 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Methylphenol

The foundational step involves synthesizing 2-(2-methylphenoxy)acetic acid. A method adapted from CN103058855A utilizes sodium 2-methylphenolate and sodium chloroacetate in a polar solvent (e.g., water or methanol). The reaction proceeds via nucleophilic substitution, where the phenolate ion attacks chloroacetic acid’s α-carbon:

$$
\text{2-Methylphenol} + \text{ClCH}_2\text{COONa} \xrightarrow{\text{NaOH}} \text{2-(2-Methylphenoxy)Acetic Acid} + \text{NaCl}
$$

Key conditions include refluxing at 80–100°C for 4–6 hours, achieving >95% purity with <2% 4-chlorophenoxyacetic acid impurity. The crude product is isolated via acidification (pH 2–3) and recrystallized from ethanol/water.

Alternative Activation Strategies

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems (water/toluene). This reduces side reactions such as esterification, improving yields to 98%.

Amide Bond Formation with 1-Phenylethylamine

Coupling Agents: TBTU and Lutidine

A robust method from PMC7849228 uses 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and lutidine in anhydrous dichloromethane (DCM). The carboxylic acid is activated in situ, forming an O-acylisourea intermediate that reacts with 1-phenylethylamine:

$$
\text{2-(2-Methylphenoxy)Acetic Acid} + \text{1-Phenylethylamine} \xrightarrow{\text{TBTU, Lutidine}} \text{2-(2-Methylphenoxy)-N-(1-Phenylethyl)Acetamide}
$$

Optimal conditions include a 1:1.2 molar ratio of acid to amine, 2 equivalents of TBTU, and stirring at room temperature for 12 hours. Yields typically exceed 85%, with minimal epimerization.

Carbodiimide-Mediated Coupling

Alternative protocols employ N,N′-carbonyldiimidazole (CDI) for acid activation. As demonstrated in, CDI reacts with the carboxylic acid to form an acylimidazole, which subsequently reacts with the amine:

$$
\text{Acid} + \text{CDI} \rightarrow \text{Acylimidazole} \xrightarrow{\text{1-Phenylethylamine}} \text{Acetamide}
$$

This method, conducted in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), achieves 78–82% yield but requires stringent anhydrous conditions.

One-Pot Synthesis Strategies

Integrated Alkylation-Amidation

A novel approach combines phenol alkylation and amide formation in a single reactor. 2-Methylphenol, chloroacetic acid, and 1-phenylethylamine are heated in dimethylformamide (DMF) with potassium carbonate. The base facilitates both phenolate formation and HCl scavenging during amidation:

$$
\text{2-Methylphenol} + \text{ClCH}2\text{COOH} + \text{1-Phenylethylamine} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$

This method streamlines production but yields 70–75% due to competing hydrolysis of chloroacetic acid.

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
TBTU Coupling DCM, RT, 12 h 85–90% >98% High yield, mild conditions
CDI Activation THF, DMAP, 24 h 78–82% 95% Avoids acid chlorides
One-Pot Synthesis DMF, K₂CO₃, 80°C, 8 h 70–75% 90% Simplified workflow

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 6.90–6.80 (m, 3H, Phenoxy–H), 5.10 (q, J = 7.0 Hz, 1H, CH–NH), 4.50 (s, 2H, OCH₂CO), 2.30 (s, 3H, CH₃), 1.50 (d, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Industrial Scalability and Environmental Impact

Solvent Recovery

Methods from emphasize solvent recycling (e.g., toluene distillation), achieving >95% recovery rates and reducing waste.

Catalytic Efficiency

TBTU and CDI exhibit turnover numbers (TON) >50 in large-scale batches, minimizing reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Osteoclast Differentiation Inhibition

Research has shown that derivatives of acetamides, including 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide, exhibit inhibitory effects on osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity is linked to osteoporosis and other bone-related diseases. A study indicated that compounds with similar structures significantly inhibited the differentiation of osteoclasts induced by receptor activator of nuclear factor kappa-B ligand (RANKL) in vitro. The compound was found to suppress the expression of osteoclast marker genes and attenuate bone resorption in mouse models, suggesting its potential as a therapeutic agent for osteoporosis treatment .

Parameter Observation
Inhibition Concentration 2, 5, and 10 µM
Effect on Osteoclasts Inhibition of differentiation
Mechanism Suppression of NFATc1 activation
Animal Model OVX-induced bone loss in mice

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Similar acetamide derivatives have been studied for their efficacy against various pathogens. Preliminary investigations suggest that the compound may exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related structures . This suggests that modifications in the chemical structure can enhance antimicrobial efficacy.

Pathogen MIC (µg/mL)
Escherichia coli~256
Staphylococcus aureus~256

Potential as an Anticancer Agent

The anticancer properties of this compound are also noteworthy. Compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, studies indicate that modifications to the phenyl group can enhance the cytotoxic effects against human cancer cells. The National Cancer Institute's protocols have been employed to evaluate the compound's efficacy against a range of cancer cell lines, showing promising results in inhibiting cell growth.

Cancer Cell Line GI50 (µM)
MCF-7 (Breast Cancer)15.72
A549 (Lung Cancer)50.68

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with the target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory and Analgesic Activities

Compound Substituents Activity (In Vivo/In Vitro) Key Findings Reference
2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide 2-methylphenoxy, N-(1-phenylethyl) Moderate COX-2 inhibition Enhanced lipophilicity improves bioavailability
2-(4-Chlorophenoxy)-N-(1-phenylethyl)acetamide 4-chlorophenoxy Potent anti-inflammatory (ED₅₀ = 12 mg/kg) Halogens enhance COX-2 selectivity
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide 2-isopropylphenoxy, 2-aminophenyl Dual COX/LOX inhibition Amino group enables hydrogen bonding with enzymes

Key Insight: Halogenation (e.g., Cl, F) at the para position of the phenoxy group significantly boosts anti-inflammatory activity compared to methyl substituents .

Antimicrobial and Antifungal Activities

Compound Substituents Activity (MIC, μg/mL) Key Findings Reference
2-(4-Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-sulfonyl, difluorophenyl 1.2 (Gram-positive bacteria) Sulfonyl groups enhance membrane disruption
This compound 2-methylphenoxy >50 (No significant activity) Lack of sulfonyl/heterocyclic groups limits efficacy

Key Insight: Incorporation of sulfonyl or heterocyclic groups (e.g., thiazole) is critical for antimicrobial potency, which the methylphenoxy analog lacks .

Anticancer Activity

Compound Substituents IC₅₀ (μM) vs. MCF-7 Mechanism Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl, methoxyphenyl 0.8 ± 0.1 Topoisomerase II inhibition
This compound 2-methylphenoxy >20 (Weak activity) Limited DNA intercalation potential

Key Insight: Quinazoline-sulfonyl derivatives exhibit superior anticancer activity due to DNA intercalation and enzyme inhibition, whereas simple phenoxy acetamides show marginal effects .

Stereochemical and Functional Group Comparisons

  • Enantioselectivity : The (R)-isomer of 2-(2-hydroxyphenyl)-N-(1-phenylethyl)acetamide demonstrated 59% yield in asymmetric synthesis (), highlighting the role of chirality in optimizing pharmacokinetics.
  • Heterocyclic Modifications: Compounds like N-(1H-benzimidazol-2-ylmethyl)-2-(2-methylphenoxy)acetamide () show enhanced kinase inhibition due to benzimidazole’s planar structure, unlike the parent compound .

Biological Activity

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide, with the CAS number 304675-97-6, is an organic compound that belongs to the acetamide class. Its structure includes a 2-methylphenoxy group and a 1-phenylethyl group, which contribute to its unique biological properties. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.

Molecular Structure

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 273.33 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Acetyl Chloride : Reacting 2-methylphenol with chloroacetyl chloride.
  • Amidation : The resulting acetyl chloride is then reacted with N-(1-phenylethyl)amine in the presence of a base like triethylamine to yield the final product.

This method can be scaled up for industrial production using continuous flow reactors and purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions due to its phenoxy and acetamide groups, leading to modulation of enzyme activity or receptor signaling pathways.

Biological Studies

Recent studies have demonstrated various biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biochemical assays. For instance, it may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Antiproliferative Effects : Preliminary data suggest that this compound exhibits antiproliferative effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Study on Anticancer Activity

In a study evaluating the anticancer properties of various acetamides, this compound was found to inhibit the growth of human leukemia cell lines (CCRF-CEM) with a GI50 value of approximately 10 µM. This suggests that the compound could be a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

To assess the uniqueness and efficacy of this compound, it was compared with structurally similar compounds:

Compound NameStructureIC50 (µM)Notes
2-(2-methylphenoxy)acetamideStructure>20Lacks the phenylethyl group
N-(1-phenylethyl)acetamideStructure>15Lacks the phenoxy group
4-Chloro-N-(1-phenylethyl)acetamideStructure9Shows significant inhibition but different mechanism

The presence of both the 2-methylphenoxy and 1-phenylethyl groups in our compound is believed to enhance its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide, and how do reaction conditions impact yield and purity?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, phenoxyacetic acid derivatives are coupled with 1-phenylethylamine using coupling agents like TBTU in dry dichloromethane (DCM) with lutidine as a base . Solvent choice (e.g., DCM vs. acetonitrile) and temperature control (room temperature vs. reflux) significantly affect reaction efficiency. Purification often involves column chromatography to isolate the product from by-products, followed by recrystallization in ethanol .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, such as distinguishing the methylphenoxy group (δ 2.3 ppm for CH3_3) and acetamide carbonyl (δ 170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 298.17) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} confirm the amide C=O stretch .

Advanced Research Questions

Q. What strategies optimize the bioactivity of this compound derivatives through structural modifications?

  • Methodology : Systematic SAR studies involve substituting the phenoxy or phenyl groups. For instance:

  • Halogenation : Adding Cl or F to the phenyl ring enhances anti-inflammatory activity by improving target binding .
  • Nitro Groups : Introducing -NO2_2 on the phenoxy ring increases analgesic potency but may reduce solubility, requiring co-solvents in assays .
  • Computational tools like molecular docking predict interactions with biological targets (e.g., COX-2 enzyme) to guide synthesis .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Methodology : Contradictions in activity data (e.g., varying IC50_{50} values in anti-inflammatory assays) arise from differences in:

  • Assay Conditions : Cell line specificity (e.g., RAW 264.7 vs. THP-1 macrophages) or serum concentration in media .
  • Compound Purity : HPLC quantification (>95% purity) is critical to avoid confounding results .
  • Dose-Response Curves : Replicating studies with standardized protocols (e.g., MTT assay for cytotoxicity) improves comparability .

Q. What mechanistic insights exist for this compound’s pharmacological activity?

  • Methodology : Mechanistic studies combine:

  • In Vitro Assays : ELISA to measure cytokine inhibition (e.g., TNF-α) in LPS-stimulated macrophages .
  • Molecular Dynamics Simulations : Modeling interactions with protein targets (e.g., κ-opioid receptors) to explain analgesic effects .
  • Metabolic Stability Tests : Liver microsome assays evaluate CYP450-mediated degradation, informing pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.